7-Bromomethylpterine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromomethylpterine typically involves the bromination of pterine derivatives. One common method includes the reaction of 6-bromomethylpterine with p-methylamino benzoyl glutamate in the presence of hydrobromic acid (HBr) or hydroiodic acid (HI) as solvents . The reaction conditions are carefully controlled to ensure high purity and yield of the product.
Industrial Production Methods: For industrial production, the process is scaled up by optimizing the reaction conditions and using high-purity raw materials. The reaction is carried out in large reactors with precise temperature and pH control to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 7-Bromomethylpterine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states of the pterine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethylpterine derivatives, while oxidation reactions can produce pterin-4-one derivatives .
Scientific Research Applications
7-Bromomethylpterine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Bromomethylpterine involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of methotrexate, it plays a crucial role in inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell division. This inhibition leads to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
6-Bromomethylpterine: Similar in structure but with the bromomethyl group at the 6-position.
Pterin-4-one Derivatives: Compounds with variations in the pterine ring structure.
Uniqueness: 7-Bromomethylpterine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of important pharmaceutical compounds, such as methotrexate, highlights its significance in medicinal chemistry .
Properties
IUPAC Name |
2-amino-7-(bromomethyl)-3H-pteridin-4-one;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5O.BrH/c8-1-3-2-10-4-5(11-3)12-7(9)13-6(4)14;/h2H,1H2,(H3,9,11,12,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJSUANPCAYDFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)C(=O)NC(=N2)N)CBr.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747226 |
Source
|
Record name | 2-Amino-7-(bromomethyl)pteridin-4(1H)-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622411-17-0 |
Source
|
Record name | 2-Amino-7-(bromomethyl)pteridin-4(1H)-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.